molecular formula C15H12FNO3 B5828862 4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid

4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid

Cat. No.: B5828862
M. Wt: 273.26 g/mol
InChI Key: MRTIOFNUOQWDBW-UHFFFAOYSA-N
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Description

4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids It is characterized by the presence of a fluorophenyl group attached to an acetylamino moiety, which is further connected to a benzoic acid structure

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(4-Chlorophenyl)acetyl]amino]benzoic acid
  • 4-[[2-(4-Methylphenyl)acetyl]amino]benzoic acid
  • 4-[[2-(4-Ethylphenyl)acetyl]amino]benzoic acid

Uniqueness

4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs with different substituents.

Properties

IUPAC Name

4-[[2-(4-fluorophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTIOFNUOQWDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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